2,5-Diamino-8-fluoroquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8FN3 |
|---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
8-fluoroquinoline-2,5-diamine |
InChI |
InChI=1S/C9H8FN3/c10-6-2-3-7(11)5-1-4-8(12)13-9(5)6/h1-4H,11H2,(H2,12,13) |
InChI Key |
JPNZMYNCSDHILF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)N)F)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies
De Novo Synthesis Pathways for 2,5-Diamino-8-fluoroquinoline
De novo synthesis involves the assembly of the bicyclic quinoline (B57606) system from simpler, often commercially available starting materials. These methods are advantageous for establishing the core substitution pattern early in the synthetic sequence.
Classical quinoline syntheses offer robust, albeit often harsh, methods for constructing the quinoline ring. These can be adapted for the synthesis of this compound by selecting appropriately substituted aniline (B41778) precursors.
A plausible precursor for introducing the 8-fluoro and 5-amino functionalities is 2-fluoro-5-nitroaniline (B1294389). The nitro group serves as a precursor to the C5-amino group, which can be revealed in a later step.
Doebner-von Miller Reaction : This reaction involves the condensation of an aniline with α,β-unsaturated carbonyl compounds under acidic conditions. wikipedia.orgnih.gov For the target molecule, 2-fluoro-5-nitroaniline could be reacted with an α,β-unsaturated aldehyde or ketone like acrolein. The reaction proceeds through a 1,4-addition followed by cyclization and oxidation to yield the substituted quinoline. nih.gov Subsequent reduction of the nitro group would be required to furnish the 5-amino group, followed by amination at the C2 position.
Skraup Synthesis : A variation of the Doebner-von Miller reaction, the Skraup synthesis utilizes glycerol, which dehydrates in the presence of a strong acid (like sulfuric acid) to form acrolein in situ. wikipedia.orgyoutube.com An oxidizing agent, such as the nitro group of the starting aniline or an external oxidant like nitrobenzene, is required for the final aromatization step. iipseries.org Applying this to 2-fluoro-5-nitroaniline would theoretically yield 8-fluoro-5-nitroquinoline (B1329916), which would then require further functionalization (amination at C2 and reduction of the nitro group). The harsh, strongly acidic and high-temperature conditions of the Skraup reaction can limit its applicability with sensitive substrates. google.com
Gould-Jacobs Reaction : This pathway is particularly useful for synthesizing 4-hydroxyquinolines (quinolin-4-ones). wikipedia.orgmdpi.com The synthesis begins with the condensation of an aniline, such as 2-fluoro-5-nitroaniline, with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate undergoes thermal cyclization at high temperatures (often in a high-boiling solvent like diphenyl ether) to form a 4-hydroxy-3-carboxyethylquinoline derivative. lookchem.com The 4-hydroxy group can then be converted to a leaving group (e.g., a chloro group via POCl₃) to allow for subsequent nucleophilic substitution with an amine. The synthesis would conclude with the reduction of the C5-nitro group.
The following table outlines a hypothetical multi-step synthesis based on the Gould-Jacobs reaction.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Condensation | 2-fluoro-5-nitroaniline + Diethyl ethoxymethylenemalonate (EMME), ~100°C | Diethyl 2-(((3-fluoro-4-nitrophenyl)amino)methylene)malonate |
| 2 | Thermal Cyclization | Diphenyl ether, ~250°C | Ethyl 8-fluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
| 3 | Saponification | NaOH (aq), Reflux | 8-Fluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| 4 | Decarboxylation | Heat | 8-Fluoro-5-nitroquinolin-4-ol |
| 5 | Chlorination | POCl₃, Reflux | 4-Chloro-8-fluoro-5-nitroquinoline |
| 6 | Amination (C4) | NH₃ or protected amine, Solvent (e.g., phenol) | 4-Amino-8-fluoro-5-nitroquinoline |
| 7 | Functionalization (C2) | Conversion to 2-amino derivative (e.g., via 2-chloro intermediate) | 2,4-Diamino-8-fluoro-5-nitroquinoline |
| 8 | Nitro Reduction | Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation (e.g., H₂/Pd-C) | 2,4,5-Triamino-8-fluoroquinoline* |
*Note: This hypothetical route based on standard transformations would lead to the 2,4,5-triamino derivative. Achieving the specific 2,5-diamino isomer requires a different strategic approach, likely involving functional group interconversions on a pre-formed quinoline ring.
Friedländer Annulation : This is a widely used method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester). ijcce.ac.ir A one-pot modification could involve the in situ reduction of a 2-nitroaryl carbaldehyde using reagents like iron powder and catalytic HCl, followed by the addition of the coupling partner. rsc.orgorganic-chemistry.org This approach could generate the quinoline core in a single step from readily available nitro-aromatics.
Three-Component Cascade Reactions : Several cascade reactions have been developed for the synthesis of polysubstituted quinolines. One such strategy involves the catalyst-free annulation of aryl diazonium salts, nitriles, and alkynes. organic-chemistry.org This method proceeds via the formation of an N-arylnitrilium salt which then undergoes cycloaddition with the alkyne. By carefully selecting the substituted components, a diverse range of quinolines can be accessed rapidly.
Carbocatalytic Cascade Synthesis : Metal-free approaches using carbocatalysts like oxidized active carbon can promote the cascade synthesis of quinolines from 2-vinylanilines and aldehydes. The reaction proceeds through condensation, electrocyclization, and dehydrogenation. units.it
The table below summarizes various cascade/one-pot approaches and their potential applicability.
| Method | Reactants | Catalyst/Conditions | Product Type |
| One-Pot Friedländer organic-chemistry.org | o-Nitroarylcarbaldehyde, Ketone/Aldehyde | 1. Fe/HCl (reduction) 2. KOH (condensation) | Mono- or di-substituted quinolines |
| Cascade Annulation organic-chemistry.org | Aryl diazonium salt, Nitrile, Alkyne | Additive-free, MeCN, 60°C | Multiply substituted quinolines |
| Phosphine-Catalyzed nih.gov | o-Tosylamidobenzaldehyde, Activated alkyne | PPh₃, HCl quench | 3-Substituted quinolines |
| Carbocatalysis units.it | o-Vinylaniline, Aldehyde | Oxidized Active Carbon (oAC) | Polysubstituted quinolines |
Functional Group Interconversions and Derivatization
This strategy involves modifying a pre-synthesized quinoline core that already contains some of the required substituents. This approach offers greater flexibility for introducing functional groups that might not be compatible with the conditions of de novo ring formation.
Introducing amino and fluoro groups onto a quinoline ring requires regioselective methods.
Selective Amination :
Nucleophilic Aromatic Substitution (SNAr) : The quinoline ring is activated towards nucleophilic attack at the C2 and C4 positions. Therefore, a common method for introducing an amino group is the SNAr of a halo-substituted quinoline (e.g., 2-chloro- or 4-chloroquinoline) with ammonia (B1221849) or an amine. nih.gov The reaction is facilitated by electron-withdrawing groups on the ring. chemistrysteps.com A dihalo-8-fluoroquinoline could be selectively aminated under controlled conditions.
C-H Amination : Direct C-H amination offers a more atom-economical route. The 8-amino group in an 8-aminoquinoline (B160924) can act as a directing group. For instance, selective amination at the C5 position of 8-aminoquinolines has been achieved using azoles as the amine source, mediated by a metal catalyst that coordinates to the 8-amino group. nih.gov
Selective Fluorination :
Direct fluorination of an existing quinoline ring often leads to a mixture of isomers and is difficult to control.
A more common and reliable strategy is to employ a starting material that already contains the fluorine atom in the desired position, such as 2-fluoroaniline (B146934) or its derivatives, and then construct the quinoline ring using methods described in Section 2.1. lookchem.comquimicaorganica.org
Nucleophilic substitution of a leaving group (like a nitro group) with fluoride (B91410) (e.g., using KF) is another possibility, though it requires specific activation patterns on the ring.
The synthesis of a molecule with two distinct amino groups, such as this compound, necessitates the use of protecting groups to differentiate their reactivity during sequential synthetic steps. libretexts.org An orthogonal protection strategy is ideal, where one protecting group can be removed under conditions that leave the other intact. organic-chemistry.org
Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz), as well as sulfonamides like p-toluenesulfonyl (Tos). peptide.comresearchgate.net
| Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions | Orthogonality |
| tert-Butyloxycarbonyl | Boc | Boc₂O, base (e.g., Et₃N, DMAP) | Strong acid (e.g., TFA, HCl) | Orthogonal to Fmoc, Cbz, Tos |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., Piperidine in DMF) | Orthogonal to Boc, Cbz, Tos (acid/hydrogenolysis stable) |
| Benzyloxycarbonyl | Cbz (or Z) | Cbz-Cl, base | Catalytic Hydrogenation (H₂/Pd-C) | Orthogonal to Boc, Fmoc (acid/base stable) |
| p-Toluenesulfonyl | Tos | Tosyl chloride (TsCl), pyridine (B92270) | Strong acid (e.g., HBr/AcOH) or reducing agents | Limited orthogonality, very stable |
For the synthesis of this compound, one could envision protecting the more nucleophilic amino group first, performing a reaction at another position, and then deprotecting. For example, in a precursor like 5-amino-8-fluoroquinoline, the 5-amino group could be protected with a Boc group. This would allow for selective chemistry at the C2 position (e.g., introduction of a chloro group followed by amination), after which the Boc group could be removed with acid to reveal the 5-amino group.
Green Chemistry Principles and Sustainable Synthesis of this compound
Applying green chemistry principles to the synthesis of functionalized quinolines aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijpsjournal.com
Use of Greener Solvents : Many classical quinoline syntheses use high-boiling, hazardous solvents. Modern protocols are being developed that use water, ethanol, or polyethylene (B3416737) glycol (PEG) as reaction media. tandfonline.com Some reactions can even be performed under solvent-free conditions. ijcce.ac.ir
Catalysis : The use of catalysts is central to green chemistry.
Heterogeneous Catalysts : Solid-supported catalysts, such as silica-supported P₂O₅ or nanocatalysts, are advantageous as they can be easily recovered and reused, minimizing waste. ijcce.ac.ir
Benign Catalysts : Replacing strong, corrosive acids like H₂SO₄ with milder or solid acid catalysts (e.g., p-toluenesulfonic acid (p-TSA), Amberlyst-15) can make processes safer and less corrosive. ijcce.ac.iracs.org Formic acid has also emerged as a versatile and environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com
Atom Economy : Designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product is a key principle. One-pot and cascade reactions are inherently more atom-economical than multi-step syntheses involving isolation and purification of intermediates. researchgate.net
By integrating these principles, potential synthetic routes to this compound can be designed to be more sustainable and environmentally friendly.
Process Chemistry Development and Scale-Up Considerations
The successful transition of a synthetic route for this compound from a laboratory setting to industrial-scale production hinges on a robust process chemistry development program. This program addresses the challenges of safety, cost-effectiveness, scalability, and regulatory compliance. While specific large-scale production data for this compound is not extensively published, a prospective analysis based on common synthetic strategies for related quinoline derivatives allows for a thorough examination of the key scale-up considerations.
Key Stages and Scale-Up Challenges:
The development process would focus on optimizing each synthetic step to ensure high yield, purity, and operational efficiency on a large scale.
Step 1: Synthesis of an Activated Precursor (e.g., 2-Chloro-8-fluoro-5-nitroquinoline)
The initial step would involve activating the C-2 position of the 8-fluoro-5-nitroquinoline ring towards nucleophilic attack. This is often achieved by introducing a good leaving group, such as a halogen.
Process Considerations: The choice of chlorinating agent is critical. While laboratory-scale syntheses might use reagents like phosphorus oxychloride (POCl₃), their use on a large scale requires specialized handling due to their corrosive and hazardous nature. Process development would explore alternative, safer reagents or closed-system handling to mitigate risks. Reaction temperature and time are critical parameters that directly influence the yield and impurity profile. Over-reaction can lead to the formation of undesired byproducts, complicating downstream purification.
Scale-Up Challenges:
Exothermic Reaction Control: The chlorination reaction can be highly exothermic. Effective heat management is crucial to prevent runaway reactions. This involves using appropriately sized reactors with efficient cooling systems and carefully controlling the rate of reagent addition.
Material Compatibility: The corrosive nature of reagents like POCl₃ necessitates the use of glass-lined or specialized alloy reactors, which adds to the capital cost.
Work-up and Isolation: Quenching the reaction and isolating the product must be carefully designed. On a large scale, handling and disposal of acidic aqueous waste streams from the work-up process are significant environmental and cost considerations.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
The introduction of the first amino group, for instance at the C-2 position, would be accomplished via an SNAr reaction. The 5-nitro group acts as a powerful electron-withdrawing group, activating the ring system for this transformation. nih.govnih.gov
Process Considerations: The choice of the amine source (e.g., ammonia, or a protected amine equivalent), solvent, temperature, and base are key variables for optimization. High-boiling point polar aprotic solvents like DMSO or DMF are often effective but can be difficult to remove completely and may pose toxicity concerns. chemistrysteps.com Process research would aim to identify greener solvent alternatives or develop efficient solvent removal and recycling protocols.
Scale-Up Challenges:
Reaction Kinetics and Selectivity: Ensuring complete reaction while minimizing side-product formation is paramount. The reaction must be monitored closely, as incomplete conversion can lead to difficult-to-remove impurities. The regioselectivity of the amination must be tightly controlled.
Product Precipitation and Isolation: The product, 2-amino-8-fluoro-5-nitroquinoline, may precipitate from the reaction mixture upon cooling. Controlling the crystallization process to ensure a consistent particle size and morphology is important for efficient filtration and drying on a large scale.
Pressure and Temperature Control: If ammonia is used as the nucleophile, the reaction may need to be conducted under pressure, requiring specialized pressure-rated reactors and associated safety infrastructure.
Step 3: Reduction of the Nitro Group
The final step is the reduction of the 5-nitro group to the corresponding amine to yield this compound.
Process Considerations: Catalytic hydrogenation is a common and efficient method for nitro group reduction on an industrial scale. nih.gov The choice of catalyst (e.g., Palladium on carbon, Raney Nickel), solvent, hydrogen pressure, and temperature are critical parameters. The reaction is typically highly exothermic and requires careful monitoring.
Scale-Up Challenges:
Catalyst Handling and Safety: Heterogeneous catalysts like Palladium on carbon can be pyrophoric, especially after the reaction when they are dry and saturated with hydrogen. Strict protocols for catalyst handling, filtration, and recovery are required to prevent fires.
Mass Transfer: In a three-phase system (solid catalyst, liquid substrate solution, gaseous hydrogen), efficient mixing is crucial to ensure good mass transfer of hydrogen to the catalyst surface for the reaction to proceed efficiently. Inadequate agitation can lead to slow or incomplete reactions.
Hydrogenation Safety: The use of hydrogen gas under pressure presents significant safety challenges. The process must be conducted in a specialized hydrogenation facility with appropriate safety interlocks, monitoring systems, and explosion-proof equipment.
Purification: The final product must be purified to remove the catalyst and any reaction byproducts. Crystallization is the preferred method for large-scale purification to achieve the required purity specifications.
Data Tables for Process Optimization
The development of a scalable process would involve extensive experimentation to define optimal conditions. The following tables represent hypothetical data from such optimization studies.
Table 1: Optimization of the SNAr Reaction (Step 2)
| Entry | Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | Aq. Ammonia | DMSO | 100 | 24 | 75 | 92 |
| 2 | Ammonia (gas) | NMP | 120 | 12 | 88 | 95 |
| 3 | Sodium Azide then Reduction | DMF | 100 | 8 | 92 | 98 |
| 4 | Ammonia (gas) | NMP | 140 | 6 | 95 | 98.5 |
| 5 | Ammonia (gas) | NMP | 140 | 10 | 94 | 97 (degradation observed) |
This interactive table illustrates how systematic variation of reaction parameters can lead to an optimized process with high yield and purity.
Table 2: Catalyst Screening for Nitro Reduction (Step 3)
| Entry | Catalyst (loading, w/w) | H₂ Pressure (bar) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 5% Pd/C (5%) | 5 | Methanol | 25 | 12 | 85 |
| 2 | 10% Pd/C (5%) | 5 | Methanol | 25 | 6 | >99 |
| 3 | Raney Nickel (10%) | 10 | Ethanol | 50 | 4 | >99 |
| 4 | 10% Pd/C (2%) | 10 | Ethyl Acetate | 40 | 8 | >99 |
| 5 | Platinum on Carbon (5%) | 5 | Methanol | 25 | 10 | 92 |
This interactive table demonstrates the screening of different catalysts and conditions to find the most efficient and cost-effective system for the hydrogenation step.
Chemical Reactivity and Transformation Pathways
Electrophilic Aromatic Substitution Reactions of the Quinoline (B57606) Core
Electrophilic aromatic substitution (EAS) on the quinoline ring system generally favors the benzene (B151609) ring (positions 5, 6, 7, and 8) over the less reactive, electron-deficient pyridine (B92270) ring (positions 2, 3, and 4). iust.ac.ir The presence of two strongly activating amino groups and a deactivating fluorine atom on the 2,5-Diamino-8-fluoroquinoline molecule introduces a complex interplay of directing effects.
The regiochemical outcome of EAS reactions is determined by the combined electronic influence of the substituents, which dictates the stability of the cationic Wheland intermediate (arenium ion) formed during the reaction. The amino groups are powerful ortho-, para-directing activators, while the fluorine atom is a moderate ortho-, para-directing deactivator.
The directing effects of the substituents can be summarized as follows:
C-5 Amino Group (-NH₂): Strongly activating, directs incoming electrophiles to the ortho (C-4, C-6) and para (C-8) positions.
C-2 Amino Group (-NH₂): Strongly activating for the pyridine ring, directing to the C-3 position. However, the pyridine ring is inherently deactivated towards EAS.
C-8 Fluoro Group (-F): Deactivating but ortho-, para-directing. It directs incoming electrophiles to the C-7 (ortho) and C-6 (para) positions.
Considering these influences, the C-5 amino group is the most powerful activating group on the carbocyclic ring. It strongly directs electrophiles to the C-6 and C-4 positions. The C-6 position is particularly favored as it receives activating influences from both the C-5 amino group (ortho) and the C-8 fluoro group (para, albeit a weaker effect). Substitution at the C-4 position is also plausible due to the strong ortho-directing effect of the C-5 amino group. The mechanism proceeds via the standard electrophilic aromatic substitution pathway: initial attack by the electrophile to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity. imperial.ac.uk
| Substituent | Position | Electronic Effect | Favored Positions for EAS |
|---|---|---|---|
| 5-Amino | C-5 | Strongly Activating | C-4, C-6 |
| 2-Amino | C-2 | Strongly Activating | C-3 (on deactivated ring) |
| 8-Fluoro | C-8 | Deactivating | C-7 |
While specific kinetic data for the electrophilic substitution of this compound are not extensively documented in the literature, the reaction rate can be inferred from the nature of its substituents. The presence of two potent activating amino groups is expected to significantly accelerate the rate of electrophilic aromatic substitution compared to unsubstituted quinoline. These groups lower the activation energy for the formation of the Wheland intermediate. Studies on related heteroaromatic compounds, such as aminopyridines, have demonstrated a substantial increase in reaction rates for bromination due to the activating effect of the amino group. However, reactions performed in strongly acidic media may proceed through the protonated form of the quinoline, which would be significantly deactivated, leading to slower reaction rates. rsc.org
Nucleophilic Aromatic Substitution Reactions on the Fluoro-Substituted Quinoline Ring
The carbon-fluorine bond at the C-8 position is a potential site for nucleophilic aromatic substitution (SNAr). In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged Meisenheimer intermediate. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize this intermediate.
Reactivity of Amino Groups: Acylation, Alkylation, and Condensation Reactions
The two primary amino groups at the C-2 and C-5 positions are nucleophilic and can undergo a variety of common amine reactions, including acylation, alkylation, and condensation.
Acylation: The reaction with acylating agents such as acid chlorides or anhydrides is expected to form amide derivatives. A key aspect is the potential for chemoselectivity between the two amino groups. The C-5 amino group resembles a typical arylamine. In contrast, the C-2 amino group is part of an amidine-like system (N-C=N), which can influence its nucleophilicity and steric accessibility. Studies on the closely related 2-amino-8-quinolinol have demonstrated that selective acylation is possible, suggesting that the C-5 amino group in this compound might be more reactive towards acylation under certain conditions. rsc.orgresearchgate.net
Alkylation: Alkylation with alkyl halides or other alkylating agents would lead to the formation of secondary or tertiary amines. Similar to acylation, selective alkylation at the C-5 position may be achievable due to the differing electronic and steric environments of the two amino groups. chemistryviews.orgnih.gov
Condensation: The primary amino groups can undergo condensation reactions with aldehydes and ketones to form the corresponding imines (Schiff bases). This reaction is typically reversible and acid-catalyzed. Again, the C-5 amino group is anticipated to be more reactive in this transformation.
| Reaction Type | Reagent Example | Expected Product | Notes on Selectivity |
|---|---|---|---|
| Acylation | Acetyl Chloride | N-acetyl derivative | Likely preferential reaction at the C-5 amino group. |
| Alkylation | Methyl Iodide | N-methyl derivative | C-5 amino group is expected to be more nucleophilic. |
| Condensation | Benzaldehyde | Schiff base (imine) | Preferential condensation at the C-5 position is anticipated. |
Oxidation-Reduction Chemistry of this compound
The presence of two electron-rich amino groups makes the this compound molecule susceptible to oxidation.
Oxidation: Aromatic amines can be oxidized by a variety of reagents (e.g., potassium ferricyanide, peroxides) to form colored products, often through radical cation intermediates. orientjchem.orgsemanticscholar.org The oxidation of this compound could potentially lead to the formation of quinone-imine type structures or undergo oxidative polymerization, similar to other amino-substituted aromatic compounds. The specific pathway would depend on the oxidant used and the reaction conditions.
Reduction: The quinoline ring system can be reduced, typically via catalytic hydrogenation. iust.ac.ir Under mild conditions, the pyridine ring is selectively reduced to afford a 1,2,3,4-tetrahydroquinoline (B108954) derivative. Under more forcing conditions (higher pressure and temperature), both the pyridine and benzene rings can be reduced to yield a decahydroquinoline. The fluorine atom at C-8 is generally stable to these hydrogenation conditions. The reduction of the quinoline core is a common transformation for related fluoroquinolone compounds. nih.govoup.com
Metal-Catalyzed Cross-Coupling Reactions Involving the Compound
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the primary site for such reactions would be the C-8 position bearing the fluorine atom.
However, the carbon-fluorine bond is exceptionally strong and generally unreactive in standard palladium-catalyzed cross-coupling reactions like the Suzuki organic-chemistry.orgwikipedia.orglibretexts.org or Buchwald-Hartwig amination reactions. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org While significant advances have been made in C-F bond activation, these reactions often require specialized ligands, catalyst systems (e.g., nickel or palladium with specific phosphine (B1218219) ligands), and precise conditions. Therefore, direct cross-coupling at the C-8 position of this compound would be challenging. A more viable strategy would involve converting the C-F bond to a more reactive C-Br, C-I, or C-OTf (triflate) bond before attempting cross-coupling. Alternatively, modern synthetic methods might target the direct C-H activation and functionalization of other positions on the ring, bypassing the need to activate the C-F bond. mdpi.com
Photochemical and Thermochemical Transformations and Degradation Pathways
The study of the photochemical and thermochemical transformations of this compound is crucial for understanding its stability, reactivity, and potential degradation products under various environmental and industrial conditions. While specific experimental data for this exact compound is limited in publicly available literature, plausible transformation and degradation pathways can be inferred from the well-documented behavior of structurally related compounds, such as fluoroquinolones, aminoquinolines, and other halogenated aromatic systems.
Photochemical Transformations
The presence of a fluorinated quinoline core and amino substituents suggests that this compound is likely to be photochemically active, undergoing degradation upon exposure to ultraviolet (UV) and visible light. The primary photochemical processes are expected to involve the cleavage of the carbon-fluorine bond and the oxidation of the amino groups.
Key Photochemical Reactions:
Defluorination: The carbon-fluorine bond at the C-8 position is a potential site for photolytic cleavage. mdpi.comnih.gov This process can be initiated by the absorption of UV radiation, leading to the formation of a highly reactive aryl cation intermediate. This intermediate can then react with water or other nucleophiles present in the medium to form hydroxylated or other substituted derivatives. The C-F bond cleavage is a known photodegradation pathway for many fluoroquinolone antibiotics. mdpi.com
Photo-oxidation of Amino Groups: The amino groups at the C-2 and C-5 positions are susceptible to oxidation under photochemical conditions. This can lead to the formation of nitroso, nitro, and other oxidized species. The presence of photosensitizers can accelerate these oxidation reactions.
Ring Cleavage: Prolonged exposure to high-energy UV radiation can lead to the cleavage of the quinoline ring system, resulting in the formation of smaller, more oxidized aliphatic and aromatic fragments.
Plausible Photochemical Degradation Products:
The following table outlines potential degradation products of this compound based on known photochemical reactions of similar compounds.
| Product Name | Chemical Structure | Formation Pathway |
| 2,5-Diaminoquinolin-8-ol | C₉H₉N₃O | Photohydrolysis following C-F bond cleavage |
| 5-Amino-8-fluoro-2-nitrosoquinoline | C₉H₅FN₄O | Photo-oxidation of the C-2 amino group |
| 2-Amino-8-fluoro-5-nitrosoquinoline | C₉H₅FN₄O | Photo-oxidation of the C-5 amino group |
| 8-Fluoroquinoline-2,5-dione | C₉H₄FNO₂ | Extensive photo-oxidation of amino groups |
Thermochemical Transformations
At elevated temperatures, this compound is expected to undergo thermal decomposition. The degradation pathways will be highly dependent on the temperature, atmosphere (oxidative or inert), and the presence of catalysts.
Key Thermochemical Reactions:
Deamination: The amino groups can be eliminated as ammonia (B1221849) at high temperatures, leading to the formation of less substituted quinoline derivatives.
Dehydrofluorination: The elimination of hydrogen fluoride (B91410) (HF) is a possible thermal degradation pathway, particularly at very high temperatures, leading to the formation of unsaturated or polymeric structures.
Pyrolysis: In an inert atmosphere, pyrolysis is expected to lead to the fragmentation of the quinoline ring, producing a complex mixture of smaller aromatic and nitrogen-containing compounds, such as aniline (B41778), pyridine, and various nitriles. Studies on the pyrolysis of related nitrogen-containing heterocyclic compounds have shown the formation of a variety of volatile organic compounds.
Combustion: In the presence of excess oxygen, complete combustion will yield carbon dioxide, water, nitrogen oxides, and hydrogen fluoride.
Plausible Thermochemical Degradation Products:
The following table presents potential products from the thermochemical degradation of this compound under different conditions.
| Product Name | Chemical Structure | Formation Pathway | Conditions |
| 8-Fluoro-2-aminoquinoline | C₉H₇FN₂ | Deamination at the C-5 position | High Temperature, Inert Atmosphere |
| 8-Fluoro-5-aminoquinoline | C₉H₇FN₂ | Deamination at the C-2 position | High Temperature, Inert Atmosphere |
| Various pyridines and anilines | (e.g., C₅H₅N, C₆H₇N) | Pyrolytic ring fragmentation | Very High Temperature, Inert Atmosphere |
| Carbon Dioxide, Water, Nitrogen Oxides, Hydrogen Fluoride | CO₂, H₂O, NOₓ, HF | Complete combustion | High Temperature, Oxidative Atmosphere |
It is important to note that the actual transformation and degradation pathways of this compound can be complex and may involve a combination of these reactions. Detailed experimental studies, such as photolysis and pyrolysis experiments coupled with advanced analytical techniques like mass spectrometry and chromatography, would be necessary to definitively identify the degradation products and elucidate the precise reaction mechanisms.
Advanced Spectroscopic and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2,5-Diamino-8-fluoroquinoline, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals and for providing insight into the molecule's spatial arrangement.
Advanced 2D NMR techniques are critical for assembling the molecular puzzle by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, it would definitively show the relationships between adjacent protons on the quinoline (B57606) ring system (e.g., H-3 and H-4; H-6 and H-7), confirming their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of each carbon atom in the quinoline core that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings (2-3 bonds) between protons and carbons. This is crucial for identifying quaternary (non-protonated) carbons. For instance, correlations from the amino protons (-NH₂) to adjacent carbons (C-2, C-5) and from ring protons to the fluorine-bearing C-8 would be expected, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing conformational information. In a rigid aromatic system like quinoline, NOESY could help confirm assignments by showing spatial proximity between, for example, the proton at C-4 and the amino group at C-5.
A hypothetical data table for the expected NMR assignments is presented below. Chemical shifts are predictive and would require experimental verification.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (H to C) | Key NOESY Correlations |
| 2 | - | ~150 | NH₂(2) -> C2, C3, C4a | NH₂(2) <-> H3 |
| 3 | ~6.5 | ~110 | H3 -> C2, C4, C4a | H3 <-> H4, NH₂(2) |
| 4 | ~7.5 | ~125 | H4 -> C2, C4a, C5, C8a | H4 <-> H3, NH₂(5) |
| 4a | - | ~138 | H3, H4, H5 -> C4a | - |
| 5 | - | ~145 | NH₂(5) -> C4a, C5, C6 | NH₂(5) <-> H4, H6 |
| 6 | ~7.0 | ~115 | H6 -> C5, C7, C8, C8a | H6 <-> H7, NH₂(5) |
| 7 | ~6.8 | ~118 | H7 -> C5, C6, C8a | H7 <-> H6 |
| 8 | - | ~155 (d, J=250 Hz) | H7 -> C8 | - |
| 8a | - | ~140 | H4, H7 -> C8a | - |
| NH₂(2) | ~5.0 | - | - | NH₂(2) <-> H3 |
| NH₂(5) | ~5.5 | - | - | NH₂(5) <-> H4, H6 |
Note: (d, J=...) denotes a doublet with a carbon-fluorine coupling constant.
Solid-state NMR (ssNMR) is a powerful technique for studying materials in their solid form. It is particularly useful for characterizing polymorphism—the existence of multiple crystal forms of a single compound. Different polymorphs can have distinct physical properties. ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP-MAS) ssNMR experiments would be able to distinguish between different polymorphs of this compound by revealing differences in the chemical shifts and peak multiplicities that arise from variations in the local electronic environment and molecular packing in the crystal lattice.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching of the two primary amine groups would appear as a pair of bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring would produce strong absorptions in the 1500-1640 cm⁻¹ range. A strong band corresponding to the C-F stretch would be expected in the 1000-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong and sharp Raman signals. The symmetric vibrations of the quinoline core would be particularly Raman active.
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (Amino) | 3300 - 3500 (two bands) | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| C=C / C=N Stretch (Ring) | 1500 - 1640 | Strong, sharp |
| N-H Bend (Amino) | 1590 - 1650 | Medium |
| C-F Stretch | 1000 - 1300 | Medium |
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For C₉H₈FN₃, the expected exact mass would be calculated. HRMS also allows for the study of fragmentation patterns in tandem MS (MS/MS) experiments, which helps to confirm the structure.
The fragmentation of fluoroquinolone-type structures often involves characteristic losses. researchgate.netub.edunih.gov For this compound, potential fragmentation pathways could include:
Loss of small neutral molecules such as HCN or NH₃.
Cleavage of the quinoline ring system.
Defluorination (loss of a fluorine radical or HF).
A detailed analysis of the isotopic pattern would confirm the presence of one nitrogen atom (as per the nitrogen rule, an odd molecular weight suggests an odd number of nitrogen atoms) and the absence of elements like chlorine or bromine with distinctive isotopic signatures.
X-ray Crystallography for Solid-State Molecular Structure Determination and Intermolecular Interactions
Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding. It is highly probable that the amino groups would act as hydrogen bond donors and the quinoline nitrogen as an acceptor, leading to the formation of extensive hydrogen-bonding networks that stabilize the crystal structure. nih.gov Analysis of these interactions is crucial for understanding the material's physical properties.
Circular Dichroism (CD) Spectroscopy for Chiral Information and Conformational Transitions (if applicable)
Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. The structure of this compound is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it would not exhibit a CD spectrum on its own. This technique would only become applicable if the molecule were to be complexed with a chiral entity (e.g., a protein or DNA) or if it were induced to form a stable, chiral supramolecular assembly. In its isolated form, CD spectroscopy is not a relevant analytical method for this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
A comprehensive search of scientific literature reveals a notable absence of specific studies utilizing Electron Paramagnetic Resonance (EPR) spectroscopy for the characterization of radical species derived from this compound. EPR spectroscopy is a powerful technique for the detection and analysis of molecules or molecular fragments with unpaired electrons, which are known as free radicals. farmaceut.orgyoutube.com This method provides detailed insights into the electronic structure and environment of these paramagnetic species. farmaceut.orgfrontiersin.org
While direct EPR data for this compound is not available, the broader class of fluoroquinolone compounds, to which it belongs, has been investigated in the context of radical formation. Research indicates that fluoroquinolones can be involved in the generation of reactive oxygen species (ROS), such as hydroxyl radicals, particularly under conditions of photodegradation or through metabolic processes. researchgate.netresearchgate.netnih.gov The interaction of these radicals with the fluoroquinolone structure can lead to oxidative degradation. researchgate.net For instance, the degradation of some fluoroquinolones can be initiated by hydroxyl radicals, leading to modifications of the aromatic ring. researchgate.net
The study of radical species is significant as they can be involved in various chemical and biological processes. However, without specific EPR spectroscopic studies on this compound, any discussion of its potential radical forms, their structure, or stability remains speculative. Future research employing EPR spectroscopy would be necessary to identify and characterize any radical intermediates of this compound and to understand their potential roles.
Since no experimental EPR data for this compound is available, a data table cannot be generated.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic nature of 2,5-Diamino-8-fluoroquinoline. These calculations, typically employing methods like Density Functional Theory (DFT) or Hartree-Fock (HF), can elucidate the distribution of electrons within the molecule, which in turn governs its chemical and physical properties.
The electronic structure of this compound is characterized by the delocalized π-system of the quinoline (B57606) core, influenced by the electron-donating amino groups at positions 2 and 5, and the electron-withdrawing fluorine atom at position 8. Calculations can map out the electron density surface, highlighting regions of high and low electron density.
A key output of these calculations is the description of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are crucial in predicting the molecule's reactivity and its behavior in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the amino groups and the quinoline ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the quinoline core, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and its electronic absorption properties.
Density Functional Theory (DFT) for Reactivity Predictions and Spectroscopic Parameter Derivations
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. nih.gov For this compound, DFT calculations can provide a wealth of information regarding its reactivity and spectroscopic properties. mdpi.com
Reactivity Predictions: DFT allows for the calculation of various chemical reactivity descriptors. mdpi.com These parameters, derived from the electronic structure, help in predicting how the molecule will interact with other chemical species. Key descriptors include:
Chemical Potential (μ): Indicates the escaping tendency of electrons from the molecule.
Hardness (η): Measures the resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
By calculating these indices, one can quantitatively assess the reactivity of this compound and compare it with other related compounds.
Spectroscopic Parameter Derivations: DFT is also extensively used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. researchgate.netnih.gov This includes:
Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra can aid in the identification and characterization of the molecule. dergipark.org.tr
NMR Chemical Shifts: Theoretical prediction of 1H, 13C, and 19F NMR chemical shifts can assist in the structural elucidation of this compound and its derivatives.
Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, providing insights into the electronic excitations within the molecule.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects
While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. chemrxiv.org For this compound, MD simulations can be used to explore its conformational landscape and the influence of its environment.
Conformational Space Exploration: The amino groups in this compound can rotate, leading to different conformers. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. nih.gov This is crucial for understanding how the molecule's shape can influence its interactions with biological targets or other molecules.
Solvent Effects: The properties and behavior of a molecule can be significantly altered by the solvent in which it is dissolved. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. researchgate.net For this compound, simulations in different solvents (e.g., water, ethanol, DMSO) can reveal how the solvent affects its conformation, stability, and reactivity. This is particularly important for predicting its behavior in biological systems, which are predominantly aqueous.
Reaction Mechanism Elucidation through Transition State Calculations
Understanding the detailed mechanism of a chemical reaction is crucial for controlling its outcome. Computational chemistry provides powerful tools to map out reaction pathways and identify the transition states that connect reactants to products. dntb.gov.ua For reactions involving this compound, such as its synthesis or its interaction with a biological target, transition state calculations can provide invaluable insights.
These calculations involve locating the saddle point on the potential energy surface that corresponds to the highest energy point along the reaction coordinate. By characterizing the structure and energy of the transition state, one can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. Furthermore, the geometry of the transition state can reveal the intricate details of bond breaking and bond formation during the reaction. For example, in a potential synthetic route to a derivative of this compound, transition state calculations could help in optimizing reaction conditions to favor the desired product. nih.gov
In Silico Prediction of Spectroscopic Signatures and Photophysical Behavior
The interaction of molecules with light is fundamental to many analytical techniques and technological applications. Computational methods allow for the in silico prediction of various spectroscopic signatures and the photophysical behavior of this compound. nih.gov
As mentioned in section 5.2, DFT and TD-DFT are powerful tools for predicting IR, Raman, NMR, and UV-Vis spectra. nih.gov These predictions can be used to:
Confirm the identity and purity of a synthesized sample of this compound by comparing the simulated spectra with experimental data.
Aid in the interpretation of complex experimental spectra.
Predict the spectroscopic properties of yet-to-be-synthesized derivatives.
Beyond absorption spectroscopy, computational methods can also be used to investigate the photophysical properties of this compound, such as its fluorescence and phosphorescence characteristics. By calculating the energies of the excited states and the transition probabilities between them, it is possible to predict whether the molecule is likely to be fluorescent and at what wavelength it will emit light. This information is valuable for applications in areas such as bioimaging and sensing.
Quantitative Structure-Property Relationships (QSPR) and Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that correlate the structural features of a series of molecules with their experimentally determined properties or reactivities. nih.gov For a class of compounds like fluoroquinolones, QSPR and QSRR studies can be used to predict the properties of new derivatives and to guide the design of molecules with desired characteristics. researchgate.netresearchgate.net
In a typical QSPR/QSRR study involving derivatives of this compound, a set of molecular descriptors would be calculated for each compound. These descriptors can be based on the molecule's topology, geometry, or electronic structure. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a mathematical model that relates these descriptors to a specific property, such as solubility, melting point, or a measure of chemical reactivity. Once a reliable model is developed, it can be used to predict the properties of new, unsynthesized derivatives of this compound, thereby accelerating the discovery of new materials or therapeutic agents.
Prediction of Intermolecular Interactions, Self-Assembly, and Supramolecular Architectures
The way in which molecules interact with each other is fundamental to understanding their behavior in the solid state and in solution. Computational methods can be used to predict the nature and strength of intermolecular interactions involving this compound, as well as its propensity for self-assembly and the formation of supramolecular architectures. mdpi.com
The amino groups and the fluorine atom in this compound are capable of forming hydrogen bonds, which are strong, directional intermolecular interactions. The quinoline core can participate in π-π stacking interactions. Computational methods, such as symmetry-adapted perturbation theory (SAPT), can be used to dissect and quantify the different components of the intermolecular interaction energy (electrostatic, exchange, induction, and dispersion). mdpi.com
By understanding these fundamental interactions, it is possible to predict how molecules of this compound might arrange themselves in a crystal lattice or how they might form aggregates in solution. This knowledge is crucial for controlling the solid-state properties of the material, such as its crystal morphology and melting point, and for understanding its behavior in biological systems where interactions with other molecules are paramount.
Molecular Interactions and Biochemical Mechanism Elucidation
Ligand-Biomacromolecule Binding Studies (e.g., DNA, RNA, Proteins, Enzymes)
A fundamental aspect of understanding a compound's biological activity is to characterize its binding to macromolecules. For 2,5-Diamino-8-fluoroquinoline, there is a lack of published data in this area.
Spectroscopic Probes for Binding Affinity, Stoichiometry, and Kinetics
Spectroscopic techniques such as UV-Visible, fluorescence, and circular dichroism spectroscopy are powerful tools for investigating the binding of small molecules to biomacromolecules. These methods can provide quantitative data on binding constants (affinity), the ratio in which the molecule binds to its target (stoichiometry), and the rates of association and dissociation (kinetics). However, no such studies have been reported for this compound.
Calorimetric Analysis of Binding Thermodynamics (e.g., Isothermal Titration Calorimetry)
Isothermal Titration Calorimetry (ITC) is a gold-standard technique for directly measuring the thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS). This information provides deeper insights into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions). There are currently no publicly available ITC studies for this compound.
Molecular Docking and Dynamics Simulations of Binding Events
Computational methods like molecular docking and dynamics simulations are instrumental in predicting and visualizing how a ligand might interact with a target macromolecule at the atomic level. These in silico approaches can identify potential binding sites and modes of interaction. To date, no molecular modeling studies specifically focused on this compound have been published.
Exploration of Intercalation or Groove Binding Mechanisms with Nucleic Acids
Given the quinoline (B57606) scaffold, a common feature in DNA intercalators, it would be of significant interest to investigate whether this compound interacts with DNA or RNA through intercalation (inserting between base pairs) or by binding to the major or minor grooves. Techniques such as viscometry, DNA melting temperature analysis, and competitive binding assays with known intercalators or groove binders would be necessary to elucidate this. This area of research for this compound remains to be explored.
Enzyme Inhibition/Activation Studies and Mechanistic Insights
Many drugs exert their effects by modulating the activity of enzymes. Investigating whether this compound can inhibit or activate specific enzymes is crucial to understanding its potential pharmacological profile. Such studies would involve kinetic assays to determine the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition). This information is currently unavailable for this compound.
Investigation of Redox-Active Properties within Biological Contexts
The presence of amino groups on the quinoline ring suggests that this compound could possess redox properties. Investigating its ability to participate in oxidation-reduction reactions within a biological context is important, as this can be related to both therapeutic effects and potential toxicity. Studies employing techniques such as cyclic voltammetry and assays to measure the generation of reactive oxygen species in cellular systems would be required, but have not yet been reported for this compound.
Based on comprehensive searches of publicly available scientific literature and patent databases, there is currently no specific information regarding the cellular uptake, intracellular localization, or photophysical interactions of the chemical compound This compound .
The search results indicate that this compound has been synthesized as an intermediate in the preparation of other molecules, specifically tetrahydronaphthalene derivatives intended for use as anti-inflammatory agents. google.comgoogle.com However, the available documentation does not provide any data on the biological or photophysical properties of this compound itself.
Research on related quinoline derivatives, such as 8-hydroxyquinolines, highlights a wide range of biological activities and applications as fluorescent chemosensors. nih.govresearchgate.net Similarly, the broader class of fluoroquinolones is known for its antibacterial action, which involves interaction with bacterial DNA gyrase and topoisomerase II. acs.orgnih.gov Some fluoroquinolones have also been studied for their fluorescent properties. nih.gov
Despite the information available for these related compounds, no specific studies detailing the cellular uptake mechanisms, where the molecule localizes within a cell, or its characteristics as a potential photophysical probe could be found for this compound. Therefore, the requested article on "" for this specific compound cannot be generated at this time due to the absence of relevant research findings.
Analytical Chemistry Methodologies
Chromatographic Separation Techniques for Purification, Purity Assessment, and Trace Analysis
Chromatography is a fundamental technique for separating mixtures. The choice of method depends on the compound's properties—such as polarity, volatility, and solubility—and the analytical goal, whether it is for bulk purification, checking purity levels, or detecting minute quantities.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like 2,5-Diamino-8-fluoroquinoline. Method development focuses on optimizing the separation of the target analyte from synthesis precursors, byproducts, and degradation products.
A typical approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The separation of fluoroquinolone analogues is often achieved on C18 columns. researchgate.netwaters.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. researchgate.net Modifiers like trifluoroacetic acid or formic acid are often added to the mobile phase to improve peak shape and resolution by controlling the ionization state of the amino groups on the quinoline (B57606) ring. researchgate.netjfda-online.com
Detection can be performed using a Diode Array Detector (DAD) or a fluorescence detector. The quinoline ring system is inherently fluorescent, which allows for highly sensitive and selective detection. researchgate.netchemimpex.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm particle size) researchgate.net |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water researchgate.net |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Begin with 5% B, ramp to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C waters.com |
| Injection Volume | 10 µL |
| Detection (UV) | 254 nm and 280 nm |
| Detection (Fluorescence) | Excitation: ~280 nm, Emission: ~450 nm (Wavelengths may require optimization) |
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high polarity, due to the two amino groups, and its low volatility make it unsuitable for GC, which requires analytes to be volatile and thermally stable. mdpi.com
For GC analysis to be viable, a derivatization step is necessary. This chemical modification process converts the polar amino groups into less polar, more volatile functional groups. Common derivatization reagents for amines include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., pentafluoropropionic anhydride - PFPA). researchgate.net The resulting derivatives are more amenable to vaporization in the GC inlet and passage through the chromatographic column. However, the derivatization process can add complexity and potential sources of error to the analysis. Therefore, HPLC is often the preferred method for this class of compounds.
Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid, qualitative monitoring of chemical reactions, such as the synthesis of this compound. sigmaaldrich.comscientificlabs.co.uk It allows chemists to quickly assess the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. escholarship.org
For separating fluoroquinolones, silica gel plates are commonly used as the stationary phase. researchgate.net The mobile phase, or eluent, is a mixture of solvents chosen to achieve good separation between the starting materials, intermediates, and the final product. A common mobile phase for polar, basic compounds on silica gel might consist of a mixture of a relatively nonpolar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol), often with a small amount of a basic modifier (like ammonium hydroxide or triethylamine) to prevent peak tailing. researchgate.net
Visualization of the separated spots is typically achieved under UV light (at 254 nm or 366 nm), where the quinoline ring will absorb light and appear as a dark spot or a fluorescent spot on a fluorescent indicator plate. researchgate.net
Table 2: Representative TLC System for Monitoring the Synthesis of this compound
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica Gel 60 F254 aluminum plates researchgate.net |
| Mobile Phase | Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1 v/v/v) researchgate.net |
| Application | Spotting of reaction mixture and standards via capillary tube |
| Development | In a closed chamber until the solvent front reaches ~1 cm from the top |
| Visualization | UV lamp at 254 nm and/or 366 nm researchgate.net |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of another method, most notably mass spectrometry. These techniques are essential for analyzing complex mixtures where chromatographic resolution alone is insufficient for positive identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and sensitive technique ideal for the definitive identification and precise quantification of this compound in complex matrices. jfda-online.com It couples the separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer.
Following separation on an HPLC column as described in section 7.1.1, the eluent is directed into the mass spectrometer's ion source. Electrospray Ionization (ESI) is the most common ionization technique for fluoroquinolones, typically operating in positive ion mode, which protonates the basic amino and piperazinyl groups to generate [M+H]+ ions. researchgate.netmdpi.com
The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For enhanced specificity and quantification, tandem mass spectrometry (MS/MS) is often employed. In this mode, the [M+H]+ precursor ion is selected, fragmented, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides high selectivity and reduces background noise, enabling very low limits of detection. jfda-online.comscienceopen.com
Table 3: Potential LC-MS/MS Parameters for this compound
| Parameter | Condition |
|---|---|
| LC System | UPLC/HPLC with parameters similar to Table 1 |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode scienceopen.com |
| Mass Analyzer | Triple Quadrupole (QqQ) or Ion Trap researchgate.net |
| Scan Mode | Multiple Reaction Monitoring (MRM) jfda-online.com |
| Precursor Ion (Q1) | [M+H]+ (e.g., m/z for C9H8FN3 = 178.07) |
| Product Ions (Q3) | Specific fragments resulting from collision-induced dissociation (CID) of the precursor ion (to be determined experimentally) |
| Collision Gas | Argon or Nitrogen |
While direct GC-MS is not suitable, the analysis of volatile derivatives of this compound by GC-MS can provide valuable structural information. mdpi.com After derivatization as discussed in section 7.1.2, the resulting nonpolar compound is introduced into the GC-MS system.
The gas chromatograph separates the derivatized analyte from other volatile components in the sample. mdpi.com The separated compound then enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and acts as a chemical "fingerprint," which can be compared to spectral libraries for identification. This pattern also provides clues to the molecule's original structure. researchgate.net GC-MS is particularly useful for identifying unknown impurities that can be derivatized.
Table 4: General GC-MS Method for Analysis of a Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization Agent | Pentafluoropropionic anhydride (PFPA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) researchgate.net |
| GC Column | DB-5MS or similar nonpolar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) mdpi.com |
| Carrier Gas | Helium at ~1 mL/min mdpi.com |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Ionization Source | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-550 amu |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary electrophoresis-mass spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is well-suited for the analysis of polar and charged molecules like this compound. The amino groups on the quinoline ring will be protonated in acidic buffer systems, making the compound amenable to separation by CE.
The general workflow for CE-MS analysis involves the introduction of the sample into a capillary filled with a background electrolyte. When a high voltage is applied, the analytes migrate through the capillary at different velocities based on their charge-to-size ratio, effectively separating them. The separated analytes then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios are determined.
For the analysis of diamino-fluoroquinoline isomers, a key aspect would be the optimization of the separation parameters. This includes the composition and pH of the background electrolyte, the applied voltage, and the capillary temperature. The choice of ionization source in the mass spectrometer, typically electrospray ionization (ESI), is also critical for achieving sensitive detection. While specific CE-MS methods for this compound are not extensively documented in the literature, methods developed for other amino acids and fluoroquinolones can be adapted. For instance, a method for the analysis of 27 amino acids in urine utilized CE-ESI-MS, demonstrating the technique's applicability to similar compounds nih.gov.
Table 1: Representative CE-MS Parameters for the Analysis of Amino-Containing Compounds
| Parameter | Typical Condition |
| Capillary | Fused silica, 50-100 cm length, 50-75 µm i.d. |
| Background Electrolyte | 25-100 mM Formic acid or acetic acid in water/methanol |
| pH | 2-4 |
| Separation Voltage | 20-30 kV |
| Injection Mode | Hydrodynamic or electrokinetic |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
Spectrophotometric and Fluorometric Quantification Methods
Spectrophotometric and fluorometric methods offer rapid and cost-effective means for the quantification of this compound. These techniques are based on the molecule's ability to absorb and emit light.
Fluorometric Quantification: Many quinoline derivatives are fluorescent, meaning they can emit light after being excited by light of a specific wavelength. Fluorescence spectroscopy is generally more sensitive and selective than absorption spectroscopy. The fluorescence properties of quinolines are also highly dependent on their molecular structure and environment. Protonation of the nitrogen atom in the quinoline ring can significantly enhance fluorescence intensity rsc.org. Given the presence of two amino groups, this compound is expected to be fluorescent. The synthesis of novel quinoline derivatives has often been accompanied by studies of their photophysical properties, revealing emission in the blue-green region of the spectrum nih.govacs.org.
Table 2: Representative Photophysical Data for Substituted Quinolines
| Compound Type | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Solvent |
| Aryl-substituted quinolines | 280, 350 | 450 | Dichloromethane |
| Quinoline-fused dihydroquinazolinones | 250-280, 330-380 | 367-380 | Methanol |
| Aminoquinoline derivatives | ~350 | ~497 | Aqueous buffer |
Note: This table presents representative data for classes of quinoline derivatives and is intended to provide an estimate of the expected spectral properties of this compound.
Electrochemical Methods for Detection and Characterization
Electrochemical methods provide another avenue for the analysis of this compound, offering high sensitivity and the ability to study its redox properties. Cyclic voltammetry (CV) is a commonly used technique to investigate the electrochemical behavior of a compound. In a CV experiment, the potential of a working electrode is swept linearly with time, and the resulting current is measured. This allows for the determination of oxidation and reduction potentials.
The electrochemical oxidation of aminoquinolines has been studied, providing insights that are applicable to this compound. For example, the electrochemical oxidation of 6-aminoquinoline has been investigated using cyclic voltammetry at a glassy carbon paste electrode researchgate.net. The oxidation of the amino group is typically an irreversible process, and the peak potential is often pH-dependent. The presence of two amino groups and a fluorine atom in this compound will influence its electrochemical behavior. The amino groups are electron-donating and are expected to be the primary sites of oxidation, while the fluorine atom is electron-withdrawing.
Table 3: Representative Cyclic Voltammetry Data for 6-Aminoquinoline
| pH | Anodic Peak Potential (Epa, V vs. SCE) |
| 2.00 | ~0.95 |
| 5.05 | ~0.75 |
| 7.06 | ~0.65 |
| 12.03 | ~0.45 |
Data adapted from a study on 6-aminoquinoline and is representative of the expected electrochemical behavior of an aminoquinoline. researchgate.net
Sample Preparation Strategies for Diverse Analytical Applications
Effective sample preparation is a critical step to ensure accurate and reliable analysis of this compound, especially when dealing with complex matrices such as biological fluids or environmental samples. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and convert it into a form that is compatible with the chosen analytical instrument.
Liquid-Liquid Extraction (LLE): LLE is a classic and widely used technique for the separation of compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For a basic compound like this compound, the pH of the aqueous phase can be adjusted to control its partitioning. At a pH above its pKa, the compound will be in its neutral form and will preferentially partition into an organic solvent. Conversely, at a pH below its pKa, it will be protonated and more soluble in the aqueous phase. This principle allows for selective extraction and clean-up.
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient alternative to LLE. In SPE, the sample is passed through a solid sorbent material packed in a cartridge or disk. The analyte of interest is retained on the sorbent while the matrix components pass through. The analyte is then eluted with a small volume of a suitable solvent. For fluoroquinolones, mixed-phase cation-exchange cartridges have been shown to be effective for extraction from wastewater samples acs.org. Given the basic nature of the amino groups in this compound, a cation-exchange SPE sorbent would be a suitable choice. Other SPE sorbents, such as those based on molecularly imprinted polymers, have also been developed for the selective extraction of fluoroquinolones from environmental water samples nih.gov.
In-syringe Solid-Phase Extraction (IS-SPE): A variation of SPE, IS-SPE utilizes a small amount of sorbent packed into a syringe. This method is advantageous for small sample volumes and can be easily automated. Carboxy-terminated plant fibers have been used as an eco-friendly sorbent for the IS-SPE of fluoroquinolones from water samples nih.gov.
The choice of sample preparation strategy will depend on the specific analytical application, the nature of the sample matrix, and the required level of sensitivity.
Applications in Advanced Materials and Chemical Technologies
Use as a Building Block in Polymer Synthesis and Macromolecular Architectures
The presence of two primary amine groups on the quinoline (B57606) scaffold makes 2,5-diamino-8-fluoroquinoline a prime candidate for use as a monomer in the synthesis of various polymers. These amino groups can readily participate in polycondensation reactions with dicarboxylic acids, diacyl chlorides, or dianhydrides to form polyamides and polyimides. The incorporation of the rigid, aromatic quinoline unit into the polymer backbone is expected to impart high thermal stability, mechanical strength, and chemical resistance to the resulting materials.
The fluorine substituent at the 8-position can further enhance these properties by increasing intermolecular interactions and improving the polymer's resistance to oxidation and thermal degradation. The resulting fluorinated polyamides and polyimides could find applications in high-performance engineering plastics, aerospace components, and advanced composites.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Co-monomer | Potential Properties | Potential Applications |
| Polyamide | Terephthaloyl chloride | High thermal stability, good mechanical strength | High-performance fibers, engineering plastics |
| Polyimide | Pyromellitic dianhydride | Excellent thermal and oxidative stability, good dielectric properties | Electronics packaging, flexible printed circuits |
| Poly(aramid) | Isophthaloyl chloride | High tensile strength, flame resistance | Protective apparel, ballistic materials |
Integration into Fluorescent Probes and Sensors for Chemical and Biological Detection
Quinoline and its derivatives are well-known for their fluorescent properties, and the 8-aminoquinoline (B160924) scaffold, in particular, is a common fluorophore used in the design of chemosensors. tamu.edu The amino groups in this compound can act as recognition sites for various analytes, including metal ions and small molecules. Upon binding to a target analyte, the electronic properties of the quinoline ring can be perturbed, leading to a change in its fluorescence intensity or a shift in its emission wavelength.
The fluorine atom can modulate the photophysical properties of the molecule, potentially leading to enhanced quantum yields and greater photostability. Derivatives of 8-amidoquinoline have shown significant potential as fluorescent probes for the determination of zinc ions, a crucial element in many biological processes. tamu.eduresearchgate.net It is conceivable that sensors based on this compound could be developed for the selective detection of biologically and environmentally important species.
Application in Organic Light-Emitting Diodes (OLEDs) and Organic Electronic Devices
Quinoline derivatives are widely utilized in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). acs.orgbeilstein-journals.org They can function as electron-transporting materials, hole-transporting materials, or as fluorescent emitters in the emissive layer of the device. The electron-deficient nature of the quinoline ring, a consequence of the nitrogen heteroatom, facilitates electron injection and transport. nih.gov
The amino groups in this compound can be functionalized to tune the electronic and photophysical properties of the molecule, allowing for the development of materials with tailored emission colors and improved device performance. The fluorine substituent can enhance the electron-transporting capabilities and improve the thermal and morphological stability of thin films, which are critical for the longevity and efficiency of OLED devices. mdpi.com Quinoline-based materials have been investigated as emitters for blue and green OLEDs, and it is plausible that derivatives of this compound could be engineered for similar applications. acs.org
Table 2: Potential Roles of this compound Derivatives in OLEDs
| OLED Component | Function | Potential Advantage |
| Emissive Layer | Emitter | Tunable emission color, high quantum efficiency |
| Electron Transport Layer | Electron transporter | Enhanced electron mobility, improved device stability |
| Hole Transport Layer | Hole transporter | Balanced charge injection, increased efficiency |
Role in Catalysis and Reaction Rate Enhancement
The nitrogen atom in the quinoline ring and the exocyclic amino groups of this compound can act as coordination sites for metal ions, making this compound a potential ligand for the synthesis of organometallic catalysts. Quinoline-based ligands have been successfully employed in a variety of catalytic transformations, including asymmetric hydrogenation and C-H activation reactions. nih.govmdpi.com
The electronic properties of the quinoline ring, influenced by the amino and fluoro substituents, can modulate the catalytic activity of the metal center. For instance, the electron-withdrawing fluorine atom may enhance the Lewis acidity of a coordinated metal, potentially leading to increased reaction rates. Chiral diamine ligands are known to be effective in asymmetric catalysis, and it is conceivable that chiral derivatives of this compound could be developed for enantioselective synthesis. nih.gov
Design of Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The diamino functionality of this compound makes it a suitable candidate for use as a building block in the synthesis of MOFs and Coordination Polymers (CPs). rsc.org The two amino groups can coordinate to metal centers, forming extended network structures.
The quinoline core provides a rigid and geometrically well-defined linker, which is crucial for the formation of ordered porous materials. The fluorine substituent can influence the packing of the framework and the interactions with guest molecules within the pores. Amino-functionalized ligands have been shown to enhance the properties of MOFs, such as their gas sorption capacity and catalytic activity. nih.gov MOFs constructed from this compound could have potential applications in gas storage and separation, catalysis, and sensing.
Potential in Dye Synthesis and Pigment Development for Industrial Applications
Aromatic diamines are important precursors in the synthesis of azo dyes, a major class of synthetic colorants used in the textile, food, and printing industries. wikipedia.orgnih.gov The amino groups of this compound can be diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes.
The color of the resulting dye will be determined by the extended conjugation system of the quinoline ring and the nature of the coupling component. The presence of the fluorine atom may influence the lightfastness and chemical stability of the dye. 8-Hydroxyquinoline is a known coupling component in the synthesis of azo dyes, suggesting that the quinoline scaffold is amenable to this type of chemistry. medcraveonline.comderpharmachemica.com The resulting dyes could find use as disperse dyes for synthetic fibers or as pigments in various industrial applications.
Future Research Directions
Exploration of Novel and Sustainable Synthetic Pathways
Future research would need to commence with the development of a viable and efficient synthesis for 2,5-Diamino-8-fluoroquinoline. A primary focus would be on creating novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. This would involve exploring strategies that minimize the use of hazardous reagents and solvents, reduce the number of synthetic steps, and improve atom economy. Methodologies such as C-H activation, flow chemistry, and the use of eco-friendly catalysts could be investigated to produce the target compound and its derivatives in a more sustainable manner.
Advanced Understanding of Structure-Reactivity-Function Relationships for Tailored Design
Once synthesized, a crucial area of investigation would be to establish a comprehensive understanding of the structure-reactivity-function relationships of this compound. This would involve systematically modifying the core structure by introducing various substituents at different positions and evaluating the impact of these changes on the compound's chemical reactivity and biological or material properties. Computational modeling and quantum chemical calculations could be employed to predict the effects of structural modifications, guiding the rational design of new derivatives with tailored functionalities for specific applications.
Development of Next-Generation Analytical Tools and Methodologies Incorporating the Compound
The unique structural features of this compound, particularly the presence of two amino groups and a fluorine atom, could be exploited in the development of novel analytical tools. Future research could explore its potential as a fluorescent probe or a chelating agent for the detection and quantification of metal ions or other analytes. This would involve developing and validating new analytical methodologies, such as spectrophotometric or chromatographic techniques, that incorporate this compound as a key reagent.
Expanding Applications in Emerging Fields of Materials Science and Green Chemistry
Beyond potential biological applications, future research should explore the utility of this compound in materials science. Its aromatic and electron-rich nature could make it a valuable building block for the synthesis of novel organic electronic materials, polymers, or metal-organic frameworks (MOFs). Investigations into its photophysical properties could reveal applications in organic light-emitting diodes (OLEDs) or as a photosensitizer. In the realm of green chemistry, its potential as a catalyst or a ligand in various chemical transformations could also be a fruitful area of study.
Interdisciplinary Research with Fields such as Optoelectronics and Advanced Bio-imaging (as a probe)
The potential fluorescence of the 8-fluoroquinoline (B1294397) scaffold, combined with the presence of amino groups that can be functionalized, opens up exciting possibilities for interdisciplinary research. Collaborative efforts with experts in optoelectronics could lead to the development of new materials with unique light-emitting or charge-transport properties. In the field of biomedical sciences, its potential as a fluorescent probe for advanced bio-imaging could be explored. By conjugating it to biomolecules, it could be used to visualize specific cellular components or processes, contributing to a better understanding of biological systems.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,5-Diamino-8-fluoroquinoline with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with fluorinated quinoline precursors. A common approach includes:
Fluorination : Introduce fluorine at the 8-position via electrophilic substitution using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions.
Amination : Catalytic amination at the 2- and 5-positions using palladium-catalyzed Buchwald-Hartwig coupling to ensure regioselectivity .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >98% purity. Validate purity via HPLC (C18 column, UV detection at 254 nm) and 1H/13C NMR (confirm absence of unreacted amines or fluorination byproducts) .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer :
- Experimental Design :
Prepare aliquots stored at -20°C (argon atmosphere), 4°C (ambient air), and 25°C (60% humidity).
Monitor degradation over 30 days using HPLC-MS to track decomposition products.
Assess photostability via UV-Vis spectroscopy (λ = 300–400 nm) under controlled light exposure.
- Key Parameters : Report % recovery of the parent compound and identify degradation pathways (e.g., deamination, oxidation) using high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and fluorine coupling (observe splitting patterns). The 19F NMR (δ -110 to -120 ppm) confirms fluorine substitution .
- FT-IR : Identify N-H stretches (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Data Triangulation :
Compare assay conditions (e.g., cell lines, incubation times, solvent controls). Variations in DMSO concentration (>0.1% v/v) may artifactually suppress activity.
Replicate studies using standardized protocols (e.g., NIH/3T3 vs. HEK293 cells) and validate with orthogonal assays (e.g., enzymatic vs. cellular).
- Statistical Analysis : Apply ANOVA with post-hoc tests to assess significance of conflicting results. Publish raw datasets to enable meta-analysis .
Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model electronic effects of fluorine and amino groups. Calculate Fukui indices to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO, water) to assess solubility and aggregation tendencies.
- Docking Studies : Map interactions with biological targets (e.g., kinase active sites) using AutoDock Vina. Validate with experimental IC50 values .
Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer :
- SAR Workflow :
Scaffold Modification : Synthesize derivatives with variations at the 2-, 5-, and 8-positions (e.g., methyl, nitro, hydroxy groups).
Biological Screening : Test against a panel of targets (e.g., bacterial gyrase, cancer cell lines) using dose-response curves (IC50/EC50 determination).
Data Correlation : Use multivariate regression to link substituent properties (Hammett σ, logP) to activity. Highlight outliers for mechanistic follow-up .
Handling Methodological Challenges
Q. What protocols mitigate interference from fluorine’s strong electronegativity in synthetic reactions?
- Methodological Answer :
- Reaction Optimization :
Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
Employ bulky ligands (e.g., XPhos) in catalytic amination to reduce steric hindrance from fluorine.
- In Situ Monitoring : Track reaction progress via 19F NMR to detect unwanted defluorination or side reactions .
Q. How can researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer :
- Standardized Measurements :
Use the shake-flask method (pH 7.4 PBS buffer, 25°C) with UV quantification.
Cross-validate with HPLC logP determination (C18 column, isocratic elution).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
